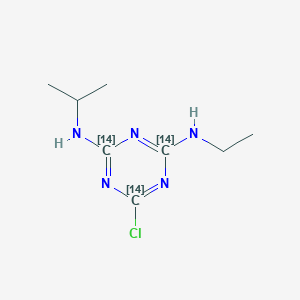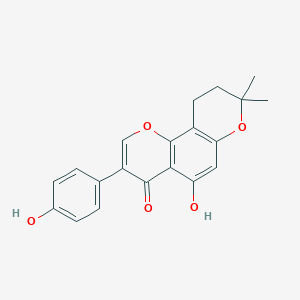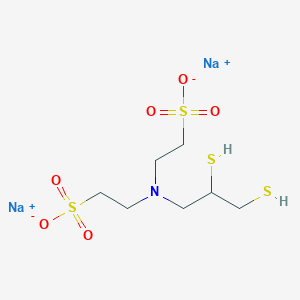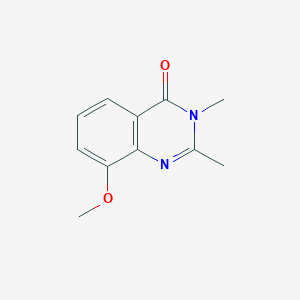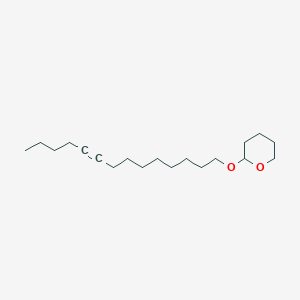
2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a tetrahydro derivative of pyran, which is a six-membered heterocyclic compound containing oxygen. In
Scientific Research Applications
2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the field of organic electronics, where it can be used as a building block for the synthesis of functional materials. It has also shown potential in the field of pharmaceuticals, where it can be used as a starting material for the synthesis of biologically active compounds.
Mechanism Of Action
The mechanism of action of 2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes or proteins, leading to an alteration in their activity. Further studies are required to elucidate the mechanism of action of this compound.
Biochemical And Physiological Effects
Studies have shown that 2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- has a range of biochemical and physiological effects. This compound has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents. It has also been shown to exhibit anti-inflammatory and antioxidant activity, which may have potential applications in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- is its versatility in various fields of scientific research. This compound can be easily synthesized, and its derivatives can be modified to suit specific applications. However, one of the limitations of this compound is its limited solubility in water, which may pose challenges in certain experiments.
Future Directions
There are several future directions for the research of 2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)-. One potential avenue of research is the development of new synthetic methods to improve the yield and efficiency of the reaction. Another potential direction is the synthesis of novel derivatives of this compound with enhanced properties. Additionally, further studies are required to elucidate the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- is a versatile compound with potential applications in various fields of scientific research. Its synthesis method has been extensively studied, and it has shown promising results in the fields of organic electronics and pharmaceuticals. Further studies are required to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
properties
CAS RN |
19754-59-7 |
|---|---|
Product Name |
2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- |
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
2-tetradec-9-ynoxyoxane |
InChI |
InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h19H,2-4,7-18H2,1H3 |
InChI Key |
XVYMXOGWTFACKK-UHFFFAOYSA-N |
SMILES |
CCCCC#CCCCCCCCCOC1CCCCO1 |
Canonical SMILES |
CCCCC#CCCCCCCCCOC1CCCCO1 |
Other CAS RN |
19754-59-7 |
synonyms |
Tetrahydro-2-(9-tetradecynyloxy)-2H-pyran |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

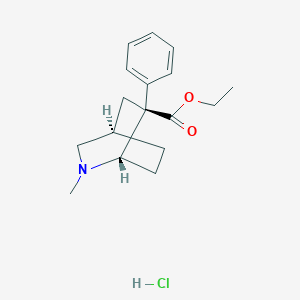
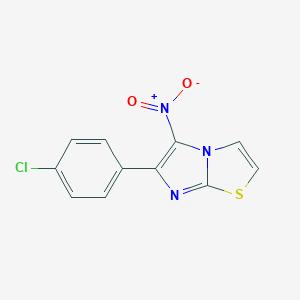
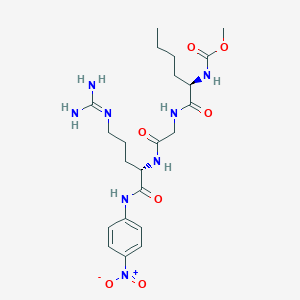
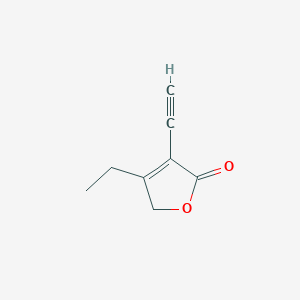
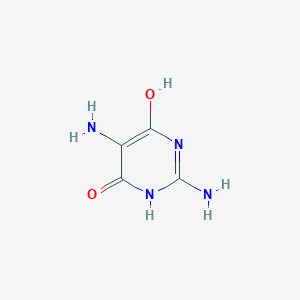
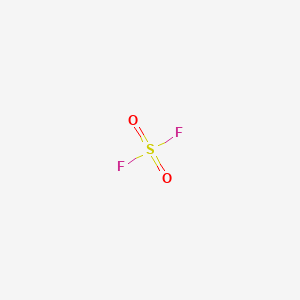
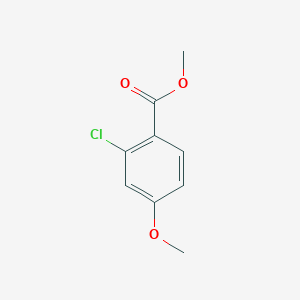
![Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride](/img/structure/B34956.png)
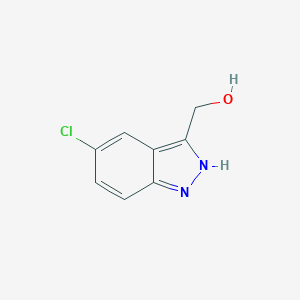
![Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate](/img/structure/B34960.png)
